molecular formula C7H10O3 B1267588 Methyl 3-oxocyclopentanecarboxylate CAS No. 32811-75-9

Methyl 3-oxocyclopentanecarboxylate

Cat. No.: B1267588
CAS No.: 32811-75-9
M. Wt: 142.15 g/mol
InChI Key: KTGCFXSELRVRFH-UHFFFAOYSA-N
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Description

Methyl 3-oxocyclopentanecarboxylate is an organic compound with the molecular formula C7H10O3. It is a methyl ester derivative of 3-oxocyclopentanecarboxylic acid. This compound is characterized by a cyclopentane ring with a ketone group at the third position and a carboxylate ester group at the first position. It is commonly used in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-oxocyclopentanecarboxylate can be synthesized through the esterification of 3-oxocyclopentanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale esterification reactors. The process includes the continuous addition of 3-oxocyclopentanecarboxylic acid and methanol, along with a catalytic amount of sulfuric acid. The reaction mixture is heated to reflux, and the product is subsequently purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Methyl 3-oxocyclopentanecarboxylate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It is explored for its potential in drug discovery and development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 3-oxocyclopentanecarboxylate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of 3-oxocyclopentanecarboxylic acid. This process can influence metabolic pathways and enzyme activities .

Comparison with Similar Compounds

Methyl 3-oxocyclopentanecarboxylate can be compared with other similar compounds such as:

  • Methyl 2-oxocyclopentanecarboxylate
  • Methyl 4-oxocyclopentanecarboxylate
  • Ethyl 3-oxocyclopentanecarboxylate

Uniqueness: this compound is unique due to the position of the ketone group on the cyclopentane ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical behavior and applications of the compound .

Properties

IUPAC Name

methyl 3-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-7(9)5-2-3-6(8)4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGCFXSELRVRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285311
Record name Methyl 3-oxocyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32811-75-9
Record name 32811-75-9
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-oxocyclopentanecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxo-cyclopentanecarboxylic acid methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic routes available to obtain Methyl 3-oxocyclopentanecarboxylate?

A1: Two main synthetic routes are highlighted in the provided research papers:

  • Photochemical Chlorocarbonylation: Irradiating a mixture of cyclopentanone and oxalyl chloride followed by esterification with methanol yields this compound. This method demonstrates remarkable regioselectivity, favoring the formation of the β-substituted product. []

Q2: What is the significance of the regioselectivity observed in the photochemical chlorocarbonylation reaction for synthesizing this compound?

A2: The photochemical chlorocarbonylation method [] exhibits high regioselectivity, primarily yielding the desired β-substituted product, this compound. This selectivity is significant because it simplifies the purification process and increases the overall yield of the target compound. Achieving high regioselectivity is often a crucial aspect of organic synthesis, especially when dealing with complex molecules or when specific isomers are desired for their unique properties.

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